6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C7H7BrF2N2O2S |
|---|---|
Molecular Weight |
301.11 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H7BrF2N2O2S/c1-3-2-4(6(9)10)7(12-5(3)8)15(11,13)14/h2,6H,1H3,(H2,11,13,14) |
InChI Key |
JDIXGBVUNGKICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)S(=O)(=O)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling using 6-borono-3-(difluoromethyl)-5-methylpyridine and aryl bromides offers an alternative route, though substrate accessibility limits practicality.
Difluoromethylation Techniques
The difluoromethyl group at position 3 is introduced via nucleophilic or electrophilic fluorination.
Chlorine/Fluorine Exchange
Trichloromethylpyridine intermediates undergo vapor-phase fluorination using HF or KF. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is synthesized via stepwise chlorination/fluorination of 2-chloro-5-methylpyridine. Adapting this method, 3-(difluoromethyl)pyridine derivatives are accessible using ClCF₂SiMe₃ reagents.
Table 2: Optimized Difluoromethylation Conditions
Desilylative Post-Functionalization
Silyl-protected intermediates (e.g., 3-((dimethyl(phenyl)silyl)difluoromethyl)pyridine ) react with electrophiles (e.g., ethyl chloroformate) under TBAT catalysis to yield difluoromethylated products. This method avoids harsh fluorination conditions and improves regioselectivity.
Sulfonamide Functionalization
Sulfonamide installation at position 2 is achieved via sulfonation followed by amidation.
Sulfonation of Pyridine Derivatives
Chlorosulfonation of 6-bromo-3-(difluoromethyl)-5-methylpyridine using ClSO₃H in DCM at 0°C yields the sulfonyl chloride intermediate.
Table 3: Sulfonation Reaction Parameters
Amidation of Sulfonyl Chlorides
Reaction with aqueous ammonia or ammonium hydroxide converts sulfonyl chlorides to sulfonamides. For example, N-(1,3-thiazol-4-yl)pyridine-2-sulfonamide derivatives are synthesized in 70–85% yields.
Integrated Synthetic Routes
Two viable pathways emerge from the literature:
Pathway A: Sequential Functionalization
-
Bromination : 5-Methylpyridine-2-sulfonamide → 6-bromo-5-methylpyridine-2-sulfonamide (Br₂, FeCl₃).
-
Purification : Column chromatography (EtOAc/cyclohexane gradient).
Key Advantage : Sulfonamide directs bromination to position 6.
Pathway B: Late-Stage Sulfonylation
-
Difluoromethylation : 3-Chloro-6-bromo-5-methylpyridine → 3-(difluoromethyl)-6-bromo-5-methylpyridine.
-
Yield Optimization : TBAT-mediated reactions in DMF improve efficiency.
Key Advantage : Avoids sulfonamide-directed regioselectivity issues.
Experimental Validation and Optimization
Critical parameters for reproducibility include:
-
Temperature Control : Difluoromethylation requires strict maintenance of -78°C during LDA addition.
-
Solvent Selection : THF stabilizes intermediates during fluorination, while DMF accelerates amidation.
-
Catalyst Loading : 10 mol% TBAT achieves complete desilylation in post-functionalization.
Table 4: Comparative Yields by Pathway
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties. Studies indicate that sulfonamide derivatives can exhibit significant activity against various bacterial strains. For instance, compounds similar to 6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide have shown efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
-
Anticancer Activity
- Research has demonstrated that sulfonamide derivatives possess anticancer properties. A series of studies have synthesized various analogs and evaluated their cytotoxic effects on cancer cell lines. Notably, compounds derived from similar structures have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
-
Targeting Trypanosomiasis
- The compound is also investigated for its potential in treating human African trypanosomiasis (HAT). The N-myristoyltransferase enzyme from Trypanosoma brucei has been identified as a therapeutic target, and derivatives of sulfonamides have been optimized to improve their efficacy and central nervous system penetration . For example, modifications to the sulfonamide structure have led to improved metabolic stability and oral bioavailability while maintaining potent inhibitory activity against the target enzyme.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of bromopyrimidine derivatives, including sulfonamides, which were tested for their antimicrobial efficacy using broth dilution methods. The results indicated that certain compounds exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of these compounds in treating infections .
Case Study 2: Anticancer Evaluation
In vitro evaluations of several sulfonamide derivatives revealed that compounds structurally related to 6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide demonstrated significant cytotoxicity against various cancer cell lines. Notably, the most potent compounds were further studied for their mechanism of action, which involved targeting specific signaling pathways associated with tumor growth .
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide depends on its specific application. In the context of drug discovery, the compound may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of the difluoromethyl and sulfonamide groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural Analogues in the Pyridine Family
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Substituents : Bromo (position 2), methyl (position 3).
- Key Differences :
- Bromine at position 2 instead of 6 alters electronic distribution and steric hindrance.
- Lacks fluorination and sulfonamide groups.
- Implications :
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
- Substituents : Bromo (position 5), methoxy (position 6), amine (position 3).
- Key Differences :
- Methoxy and amine groups replace difluoromethyl and sulfonamide.
- Bromine at position 5 instead of 6 .
- Amine functionality may confer basicity, affecting pharmacokinetics .
5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7)
- Substituents : Bromo (position 5), chloro (position 6), sulfonyl chloride (position 3).
- Key Differences :
- Implications :
Fluorinated Pyridine Derivatives
rac-(2R,3S,4S,5R)-4-[[3-[6-(difluoromethyl)-2-methoxy-3-pyridyl]tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide (Patent Example 144)
- Substituents : Difluoromethyl (position 6), methoxy (position 2), carboxamide (position 2).
- Key Differences :
- Methoxy and carboxamide groups replace bromo and sulfonamide.
- Tetrahydrofuran ring introduces conformational rigidity.
- Implications :
Fungicidal Pyridines with Difluoromethyl Groups (Patent EP 2017)
- General Structure : Difluoromethyl (position 3), methyl/cyclopropyl (position 5).
- Key Differences :
- Cyclopropyl substituents increase steric bulk compared to methyl.
- Lack of sulfonamide limits polar interactions.
- Implications :
Biological Activity
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is a pyridine-derived compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and applications based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, including palladium-catalyzed Suzuki cross-coupling reactions, which have been shown to yield novel pyridine derivatives effectively. The introduction of difluoromethyl and sulfonamide groups enhances the compound's biological profile by potentially increasing its reactivity and interaction with biological targets .
Biological Activity Overview
The biological activity of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide has been investigated across several studies, focusing on its anti-thrombolytic, anti-bacterial, and cytotoxic properties.
1. Anti-Thrombolytic Activity
Research indicates that compounds similar to 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide exhibit significant anti-thrombolytic activity. For instance, some derivatives showed up to 41.32% inhibition of clot formation in human blood, suggesting that modifications to the pyridine structure can enhance this activity .
| Compound | Anti-Thrombolytic Activity (%) |
|---|---|
| 2i | 31.61 |
| 4b | 41.32 |
| 2e | 2.82 |
2. Anti-Bacterial Activity
The compound's derivatives have also demonstrated notable anti-bacterial effects against strains like E. coli. For example, one derivative exhibited an inhibition rate of 90.95%, indicating a strong potential for developing anti-infective agents .
| Compound | Anti-Bacterial Activity (%) |
|---|---|
| 2f | 90.95 |
| 2a | 80.05 |
| 2g | 69.54 |
3. Cytotoxicity
Cytotoxicity studies reveal that some derivatives exhibit varying degrees of hemolytic activity against red blood cells (RBCs). The highest observed lysis was around 11.72%, while others showed significantly lower cytotoxicity, suggesting that structural modifications can influence cell membrane interactions .
| Compound | Hemolytic Activity (%) |
|---|---|
| 2i | 11.72 |
| 2g | 2.52 |
The mechanism by which these compounds exert their biological effects is primarily attributed to their ability to interact with specific enzymes or receptors involved in thrombus formation and bacterial growth inhibition. For instance, modifications to the sulfonamide group can enhance binding affinity to target proteins, leading to improved efficacy .
Case Studies
Several case studies highlight the efficacy of pyridine derivatives in treating various conditions:
- Case Study A : A derivative was tested in a murine model for its anti-thrombolytic properties, showing significant reduction in clot formation compared to control groups.
- Case Study B : In vitro assays demonstrated potent anti-bacterial activity against resistant strains of bacteria, suggesting potential clinical applications in infectious diseases.
Q & A
Q. What are the key synthetic strategies for preparing 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide?
The synthesis typically involves halogenation of the pyridine core, followed by functionalization of the sulfonamide and difluoromethyl groups. Microwave-assisted synthesis or continuous flow chemistry may enhance reaction efficiency and yield by improving heat transfer and reducing side reactions . Sulfonamide formation can be achieved via reaction of sulfonyl chlorides with amines, as demonstrated in analogous pyridine sulfonamide derivatives .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of NMR spectroscopy (to confirm bromine and difluoromethyl substituents via characteristic splitting patterns), mass spectrometry (for molecular weight validation), and X-ray crystallography (to resolve stereoelectronic effects of substituents on the pyridine ring). For example, single-crystal X-ray studies on structurally similar bromopyridines reveal how substituents influence bond angles and intermolecular interactions .
Q. What are the common structural analogs of this compound, and how do they differ in reactivity?
Analogs include 5-Bromo-2-fluoro-3-methylpyridine (CAS 374633-36-0) and 2-Bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8). These compounds differ in halogen placement and substituent electronegativity, which alters their reactivity in nucleophilic substitution or cross-coupling reactions. A similarity index comparison (e.g., 0.79 for 2-Bromo-6-(difluoromethyl)pyridine) highlights their divergent applications in medicinal chemistry .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl and sulfonamide groups influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing sulfonamide group activates the pyridine ring toward electrophilic substitution at the bromine site, while the difluoromethyl group stabilizes intermediates via inductive effects. Computational studies (e.g., DFT calculations) can model charge distribution to predict regioselectivity in Suzuki-Miyaura couplings .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). To address this:
Q. How can researchers optimize the compound’s solubility for in vivo studies?
Modify the sulfonamide group via salt formation (e.g., sodium or potassium salts) or co-solvent systems (e.g., PEG-400/water). Solubility parameters (LogP, Hansen solubility) should be calculated to guide formulation. Analogous sulfonamides show improved bioavailability through these methods .
Methodological Considerations
Q. What strategies mitigate decomposition during storage?
Store under inert atmosphere (argon or nitrogen) at −20°C, as bromine and sulfonamide groups are sensitive to light and moisture. Stability studies using HPLC-UV can identify degradation products (e.g., hydrolysis of the sulfonamide to sulfonic acid) .
Q. How to design a SAR study for this compound in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
